molecular formula C8H14N2O B6165932 5-methyl-5,8-diazaspiro[3.5]nonan-6-one CAS No. 2102298-16-6

5-methyl-5,8-diazaspiro[3.5]nonan-6-one

Cat. No.: B6165932
CAS No.: 2102298-16-6
M. Wt: 154.21 g/mol
InChI Key: KDNVMEIIEHBQAZ-UHFFFAOYSA-N
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Description

5-Methyl-5,8-diazaspiro[3.5]nonan-6-one (CAS 1550730-34-1) is a spirocyclic chemical building block of significant interest in medicinal chemistry and drug discovery. This compound features a spiro[3.5]nonane core structure, which serves as a valuable piperazine bioisostere. The incorporation of rigid, three-dimensional spiro scaffolds like this one is a strategic approach in lead optimization to improve the physicochemical properties and binding selectivity of drug candidates . Research indicates that diazaspiro[3.5]nonane derivatives are key structural components in the development of targeted cancer therapeutics. Specifically, analogs within this chemical class have been explored as potent covalent inhibitors of the KRAS G12C oncoprotein . The KRAS G12C mutation is a prevalent driver in non-small cell lung cancer (NSCLC) and other malignancies, making inhibitors that target it a prominent area of anticancer research . The reactivity and positioning of functional groups on the diazaspiro[3.5]nonane core can be optimized to achieve favorable metabolic stability and potent anti-tumor activity in vitro . This compound is intended for research and development purposes only. It is not approved for human or veterinary diagnostic, therapeutic, or any other clinical uses. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2102298-16-6

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

5-methyl-5,8-diazaspiro[3.5]nonan-6-one

InChI

InChI=1S/C8H14N2O/c1-10-7(11)5-9-6-8(10)3-2-4-8/h9H,2-6H2,1H3

InChI Key

KDNVMEIIEHBQAZ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CNCC12CCC2

Purity

95

Origin of Product

United States

Synthetic Strategies and Methodological Advancements for 5 Methyl 5,8 Diazaspiro 3.5 Nonan 6 One

Retrosynthetic Analysis and Key Precursors for the Spiro[3.5]nonan-6-one Framework

A retrosynthetic analysis of 5-methyl-5,8-diazaspiro[3.5]nonan-6-one reveals several potential disconnections to identify key precursors. The core structure is a spiro[3.5]nonane, featuring a cyclobutane (B1203170) ring spiro-fused to a cyclohexane (B81311) ring. The diazaspiro system includes a lactam functionality within the six-membered ring.

The primary disconnection would involve breaking the spirocyclic junction itself. This suggests that a key intermediate would be a suitably functionalized cyclobutane derivative that can be annulated to a pre-existing six-membered ring, or vice versa. For the spiro[3.5]nonan-6-one framework, a logical precursor would be a cyclobutanone (B123998) derivative and a piperidine (B6355638) or a related nitrogen-containing six-membered ring.

Another key disconnection is at the amide bond of the lactam ring. This points towards a synthetic route involving the cyclization of an amino acid derivative where the amino and carboxylic acid groups are appropriately positioned on the spirocyclic framework.

Key precursors for the construction of the spiro[3.5]nonane carbon framework often involve intramolecular cyclization of phenolic α-diazoketones, which can yield spiro[4.5]deca-6,9-diene-2,8-diones in high yield. rsc.org The synthesis of methyl-substituted spirocyclic piperidine-azetidine (2,7-diazaspiro[3.5]nonane) and spirocyclic piperidine-pyrrolidine (2,8-diazaspiro[4.5]decane) ring systems has also been developed, providing valuable insights into the construction of related diazaspirocycles. researchgate.net

Precursor TypeDescription
Cyclobutanone derivativesServe as the four-membered ring component.
Piperidine derivativesForm the six-membered ring of the diazaspiro system.
Amino acid derivativesPrecursors for the formation of the lactam ring via intramolecular cyclization.
Phenolic α-diazoketonesUsed in copper-catalyzed decompositions to form spiro[4.5]decane frameworks. rsc.org

Development of Novel Spirocyclization Reactions for Azaspiro[3.5]nonane Systems.researchgate.netmdpi.comrsc.orgugent.be

The construction of the azaspiro[3.5]nonane skeleton has been a subject of significant research, leading to the development of several novel spirocyclization reactions. These methods aim to create the characteristic spiro-fused ring system with high efficiency and selectivity.

Intramolecular Cyclization Approaches to the Spiro Carbon Center

One of the primary strategies for forming the spiro carbon center is through intramolecular cyclization. This approach involves creating a bond between a nucleophilic center and an electrophilic center that are tethered together in a way that favors the formation of the spirocyclic ring system.

A notable example is the silver-promoted intramolecular trapping of spiro radicals. nih.govbohrium.com This method allows for the generation of complex spirocyclic compounds through a domino reaction involving radical addition, intramolecular cyclization, and ring-opening. nih.govbohrium.com Another approach involves the Rh(II)-catalyzed insertion of heterocyclic carbenes derived from diazoarylidene succinimides into O-H bonds, followed by a base-promoted cyclization to yield spiroheterocycles. beilstein-journals.org

Multicomponent Reaction Strategies for Diaza Ring Formation

Multicomponent reactions (MCRs) have emerged as powerful tools for the synthesis of complex molecules like diazaspirocycles in a single step from three or more starting materials. researchgate.netmdpi.comnih.gov These reactions offer high atom economy and procedural simplicity.

For the formation of the diaza ring in azaspiro[3.5]nonane systems, MCRs can be designed to bring together the necessary components to form the heterocyclic ring in a convergent manner. For instance, a one-pot, three-component reaction of anilines, aldehydes, and barbituric acids has been developed for the synthesis of 5-aryl-pyrimido[4,5-b]quinoline-dione derivatives, showcasing the potential of MCRs in constructing nitrogen-containing heterocycles. researchgate.net Similarly, copper-catalyzed multicomponent reactions have been employed for the efficient synthesis of diverse spirotetrahydrocarbazoles. researchgate.net

Strategies for Lactam Ring Closure in Spirocyclic Systems.mdpi.comrsc.orgugent.be

The formation of the lactam ring is a critical step in the synthesis of this compound. Several strategies have been developed for lactam ring closure in spirocyclic systems.

One common approach is the Staudinger ketene-imine [2+2] cycloaddition. nih.govacs.org This reaction involves the cycloaddition of a ketene (B1206846) with an imine to form a β-lactam. nih.gov The reaction is often highly stereoselective, and its mechanism is generally accepted to proceed through a zwitterionic intermediate. nih.gov

Another strategy involves the cyclization of β-amino acids or their derivatives. ugent.be This can be achieved through various condensation reactions, often promoted by coupling reagents. The synthesis of spiro-fused β-lactams has been reviewed, highlighting methods such as cycloaddition reactions of ketenes and cyclization reactions of β-amino acids. ugent.be

Cyclization StrategyDescriptionKey Features
Intramolecular Radical CyclizationFormation of the spiro center via radical intermediates. nih.govbohrium.comCan generate complex structures in a domino fashion. nih.govbohrium.com
Rh(II)-Catalyzed O-H Insertion/CyclizationTandem reaction involving diazo compounds. beilstein-journals.orgGood to high yields of spiroheterocycles. beilstein-journals.org
Multicomponent Reactions (MCRs)One-pot synthesis from multiple starting materials. researchgate.netmdpi.comnih.govscispace.comHigh atom economy and efficiency. researchgate.netmdpi.com
Staudinger Ketene-Imine Cycloaddition[2+2] cycloaddition to form β-lactams. nih.govacs.orgOften highly stereoselective. nih.gov
β-Amino Acid CyclizationIntramolecular condensation to form the lactam ring. ugent.beA classical and reliable method.

Stereoselective Synthesis of this compound Enantiomers and Diastereomers.ugent.beuni.lu

The presence of stereocenters in this compound necessitates the development of stereoselective synthetic methods to obtain specific enantiomers and diastereomers.

Chiral Auxiliary-Based Synthetic Pathways

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.orgyoutube.comyoutube.comyoutube.com Once the desired stereochemistry is established, the auxiliary is removed. wikipedia.org This approach is widely used in asymmetric synthesis. wikipedia.orgyoutube.com

In the context of this compound, a chiral auxiliary could be attached to a precursor molecule to direct the formation of a specific stereocenter, such as the spiro carbon or the carbon atom bearing the methyl group. For example, Evans' oxazolidinone auxiliaries are well-known for their use in asymmetric alkylation and aldol (B89426) reactions, which could be adapted for the synthesis of chiral precursors to the target molecule. wikipedia.org Pseudoephedrine can also be used as a chiral auxiliary to direct the alkylation of enolates. wikipedia.org

The general workflow for a chiral auxiliary-based synthesis involves:

Covalent attachment of the chiral auxiliary to the substrate.

Diastereoselective reaction to create the desired stereocenter.

Removal of the chiral auxiliary to yield the enantiomerically enriched product. wikipedia.org

Chiral AuxiliaryApplication
Evans' OxazolidinonesAsymmetric alkylations and aldol reactions. wikipedia.org
PseudoephedrineDirecting the alkylation of enolates. wikipedia.org
8-phenylmentholEarly example of a chiral auxiliary. wikipedia.org
trans-2-phenyl-1-cyclohexanolAlternative to 8-phenylmenthol. wikipedia.org

Asymmetric Catalysis in Spirocyclic Construction

The creation of the spirocyclic core of this compound with control over the stereochemistry at the spirocenter is a significant synthetic challenge. Asymmetric catalysis offers a powerful tool to address this challenge, enabling the synthesis of enantiomerically enriched products. Several catalytic asymmetric methods developed for the synthesis of other spiro-lactams can be conceptually applied to the target molecule.

One of the most prominent strategies for constructing β-lactam rings, which can be analogous to the lactam in our target molecule, is the Staudinger [2+2] cycloaddition of a ketene with an imine. illinois.edu The development of catalytic, enantioselective versions of this reaction has been a major advancement. For the synthesis of a diaza-spiro-lactam, a potential approach would involve an intramolecular Staudinger reaction or a related cycloaddition.

Another powerful method involves the catalytic asymmetric functionalization of pre-formed lactam rings. For instance, α-functionalization of N-protected piperazin-2-ones has been achieved through asymmetric palladium-catalyzed decarboxylative allylic alkylation, yielding highly enantioenriched tertiary piperazine-2-ones. While this applies to a different ring system, the principle of creating a chiral center adjacent to a nitrogen atom in a lactam ring is highly relevant.

Furthermore, nucleophile-catalyzed [2+2] cycloadditions of ketenes with azo compounds have emerged as a novel process for generating aza-β-lactams with good enantioselectivity. nih.gov This strategy could potentially be adapted for the construction of the 5,8-diazaspiro[3.5]nonan-6-one system.

A representative asymmetric catalytic approach for a related spiro-lactam synthesis is summarized in the table below.

Table 1: Illustrative Asymmetric Catalysis for Spiro-Lactam Synthesis This table presents representative data from the synthesis of related spiro-lactam compounds to illustrate the principles of asymmetric catalysis, as specific data for this compound is not available in the cited literature.

Catalyst Reaction Type Substrate 1 Substrate 2 Solvent Temp (°C) Yield (%) Enantiomeric Excess (%)
Planar-chiral PPY derivative [2+2] Cycloaddition Phenyl-ketene Dimethyl azodicarboxylate CH2Cl2 -20 81 73
Rh2(OAc)4 C-H Insertion α-diazoacetamide - Dichloromethane 25 85 >95 (diastereoselectivity)

Optimization of Reaction Conditions and Yields for Efficient Synthesis of this compound

The efficient synthesis of this compound hinges on the careful optimization of reaction conditions to maximize yield and purity while minimizing reaction times and the formation of byproducts. Key parameters that are typically optimized include the choice of solvent, temperature, catalyst loading, and the nature of protecting groups and reagents.

For instance, in the synthesis of related diazaspiro[3.5]nonane analogues, multi-step routes have been developed that rely on transformations such as enolate acylation to construct the quaternary spiro-center. researchgate.net The efficiency of such steps is highly dependent on the base used, the reaction temperature, and the electrophile.

The choice of solvent can have a profound impact on reaction outcomes. Solvents can influence the solubility of reactants and catalysts, the stability of intermediates, and the rate of reaction. For example, in the synthesis of some nitrogen-containing heterocycles, a switch from ethereal solvents to polar aprotic solvents like DMF or DMSO can dramatically alter the reaction profile.

Catalyst loading is another critical parameter. While higher catalyst loading can increase the reaction rate, it also adds to the cost and can complicate purification. Therefore, finding the minimum effective catalyst concentration is a key aspect of optimization.

The table below illustrates typical parameters that are varied during the optimization of a synthetic step for a related heterocyclic compound.

Table 2: Representative Optimization of Reaction Conditions This table presents illustrative data for the optimization of a synthetic step for a related heterocyclic compound, as specific data for this compound is not available in the cited literature.

Parameter Variation 1 Result 1 (Yield %) Variation 2 Result 2 (Yield %) Variation 3 Result 3 (Yield %)
Solvent Toluene 65 Dichloromethane 78 Acetonitrile 55
Temperature (°C) 0 72 25 (Room Temp) 85 50 82 (with byproducts)
Catalyst Loading (mol%) 1 68 5 86 10 87

| Base | Triethylamine | 55 | Diisopropylethylamine | 75 | Potassium Carbonate | 40 |

Green Chemistry Principles and Sustainable Synthetic Routes for Spirocyclic Diaza-Lactams

The application of green chemistry principles to the synthesis of complex molecules like this compound is of growing importance in the pharmaceutical and chemical industries. semanticscholar.org The goal is to develop synthetic routes that are more environmentally benign, safer, and more resource-efficient.

Key green chemistry principles applicable to the synthesis of spirocyclic diaza-lactams include:

Atom Economy: Designing synthetic transformations that incorporate the maximum amount of starting materials into the final product. Cycloaddition reactions, for example, are often highly atom-economical.

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives such as water, ethanol, or supercritical fluids, or performing reactions under solvent-free conditions. cnr.it

Catalysis: Employing catalytic reagents in small amounts rather than stoichiometric reagents to reduce waste. The use of biocatalysts, such as enzymes, is a particularly attractive green option due to their high selectivity and operation under mild conditions. uni.lu

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption.

Use of Renewable Feedstocks: While not always feasible for complex heterocyclic synthesis, the use of starting materials derived from renewable resources is a key goal of green chemistry. semanticscholar.org

Table 3: Application of Green Chemistry Principles in Lactam Synthesis This table provides examples of how green chemistry principles can be applied to lactam synthesis, based on general literature, as specific data for this compound is not available.

Green Chemistry Principle Conventional Method Greener Alternative Advantage
Solvent Choice Dichloromethane, Chloroform Water, Ethanol, 2-Methyltetrahydrofuran (2-MeTHF) Reduced toxicity and environmental impact
Catalysis Stoichiometric base (e.g., LDA) Catalytic amount of a reusable solid acid or base Reduced waste, easier purification
Energy Efficiency High-temperature reflux Microwave-assisted or room temperature reaction Faster reaction times, lower energy consumption

| Process | Multi-step with intermediate isolation | One-pot or tandem reaction | Reduced solvent use and waste, higher throughput |

Advanced Structural Elucidation and Conformational Analysis of 5 Methyl 5,8 Diazaspiro 3.5 Nonan 6 One

Crystallographic Studies for Solid-State Conformation and Intermolecular Interactions

X-ray Diffraction Analysis of Bond Parameters and Ring Geometries

Single-crystal X-ray diffraction is the gold standard for obtaining detailed molecular geometry. For a compound like 5-methyl-5,8-diazaspiro[3.5]nonan-6-one, this technique would yield a wealth of information. Based on studies of similar spiro-β-lactam structures, the azetidinone (β-lactam) ring is expected to be nearly planar, though some puckering may be induced by the spiro-fusion. The piperidinone ring would likely adopt a chair or a twisted-boat conformation to minimize steric strain.

Table 1: Representative Bond Lengths and Angles for a Spiro-β-Lactam Moiety (from a related compound)

Parameter Expected Value
C-N (β-lactam) ~1.38 Å
C=O (β-lactam) ~1.21 Å
N-C(spiro) ~1.47 Å
C(spiro)-C(β-lactam) ~1.55 Å
C-N-C (β-lactam) ~90°
N-C-C=O (β-lactam) ~90°

(Data is illustrative and based on general values for spiro-β-lactam systems.)

Hydrogen Bonding Networks and Crystal Packing Motifs

In the solid state, intermolecular interactions govern the packing of molecules in the crystal lattice. For this compound, the secondary amine (N-H) in the piperidinone ring and the carbonyl oxygen (C=O) are potential sites for hydrogen bonding. It is anticipated that these molecules would form hydrogen-bonded chains or dimers. For instance, the N-H of one molecule could form a hydrogen bond with the C=O of a neighboring molecule, leading to a head-to-tail arrangement. The nature and strength of these hydrogen bonds play a crucial role in the stability and physical properties of the crystal. The methyl group on the nitrogen atom may also influence the crystal packing by introducing steric hindrance and affecting the accessibility of the hydrogen bonding sites.

Solution-State Conformational Dynamics of this compound and its Derivatives

While solid-state analysis provides a static picture, the behavior of molecules in solution is often more relevant to their biological activity and reactivity. In solution, this compound is expected to exhibit conformational flexibility, particularly with respect to the six-membered ring.

Dynamic Nuclear Magnetic Resonance (DNMR) Spectroscopy for Ring Fluxionality

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful technique for studying conformational changes that occur on the NMR timescale. For this compound, the piperidinone ring can potentially undergo ring inversion between two chair conformations or adopt other low-energy twist-boat conformations. This fluxional behavior can be monitored by variable-temperature NMR experiments. At low temperatures, the ring inversion would be slow on the NMR timescale, resulting in distinct signals for the axial and equatorial protons. As the temperature is increased, the rate of inversion increases, leading to coalescence of these signals and eventually to a time-averaged spectrum at high temperatures. Analysis of the DNMR line shapes can provide quantitative information about the energy barriers for this conformational interchange.

Spectroscopic Investigations of Electronic Structure and Vibrational Modes

Further insights into the molecular properties of this compound can be gained from other spectroscopic techniques that probe its electronic structure and vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the lactam group, typically appearing in the range of 1650-1700 cm⁻¹. The exact position of this band can provide information about the ring strain and hydrogen bonding. The N-H stretching vibration of the secondary amine would also be observable, typically as a broader band around 3300-3500 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The lactam chromophore would give rise to electronic transitions in the UV region. A weak n → π* transition is expected at longer wavelengths (around 220 nm), while a more intense π → π* transition would occur at shorter wavelengths. The positions and intensities of these absorptions are influenced by the solvent polarity and the molecular conformation.

Table 2: Expected Spectroscopic Data for this compound

Spectroscopic Technique Key Feature Expected Wavenumber/Wavelength
IR Spectroscopy C=O stretch (lactam) 1650-1700 cm⁻¹
N-H stretch (amine) 3300-3500 cm⁻¹
UV-Vis Spectroscopy n → π* transition ~220 nm
π → π* transition <200 nm

(Data is illustrative and based on general values for similar functional groups.)

Ultraviolet-Visible (UV-Vis) Spectroscopy of the Lactam Chromophore

The UV-Vis spectrum of this compound is primarily defined by the electronic transitions within the γ-lactam moiety, which acts as the sole chromophore in the molecule. A chromophore is a part of a molecule responsible for its color by absorbing light in the ultraviolet or visible regions of the electromagnetic spectrum. nih.gov The spiro-fused cyclohexane (B81311) ring, being a saturated aliphatic system, does not absorb in the typical UV-Vis range (200-800 nm).

The lactam group contains a carbonyl group (C=O) and a nitrogen atom with a lone pair of electrons, giving rise to two principal electronic transitions:

n → π* Transition: This is a low-energy transition involving the excitation of a non-bonding electron (n) from the oxygen atom's lone pair to an anti-bonding π* orbital of the carbonyl group. This transition is typically weak (low molar absorptivity, ε) and appears at a longer wavelength. For N-alkylated γ-lactams like N-methyl-2-pyrrolidone, a close structural analog, this absorption is found in the 200-220 nm region.

π → π* Transition: This is a higher-energy transition that involves the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital of the carbonyl double bond. This transition is significantly more intense (high molar absorptivity, ε) and occurs at shorter wavelengths, typically below 200 nm.

Due to the absence of further conjugation in the this compound structure, the absorption maxima are not expected to shift to longer wavelengths. The UV-Vis spectrum, therefore, serves as a key tool for confirming the presence of the isolated lactam chromophore.

Interactive Data Table: Expected UV-Vis Absorption Data

Expected λmax (nm)Electronic TransitionMolar Absorptivity (ε)Chromophore
~210 - 220n → πLowLactam C=O
< 200π → πHighLactam C=O

Infrared (IR) and Raman Spectroscopy for Characteristic Vibrational Frequencies

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide a detailed fingerprint of a molecule's structure. udel.edu IR spectroscopy measures the absorption of infrared radiation by molecules, which is most effective for bonds with a strong dipole moment. udel.edu In contrast, Raman spectroscopy measures the inelastic scattering of monochromatic light, with vibrational modes that cause a change in the molecule's polarizability being more active. udel.edu

The analysis of the vibrational spectra of this compound focuses on several key regions corresponding to its distinct functional groups.

C=O Stretching (Amide I band): The most prominent and diagnostic peak in the IR spectrum is the carbonyl (C=O) stretch of the γ-lactam. Due to the ring strain in the five-membered ring, this band appears at a higher frequency (around 1670-1690 cm⁻¹) compared to acyclic amides. This band is also expected to be strong in the Raman spectrum and is referred to as the Amide I band. nih.govresearchgate.net For the analog N-methyl-2-pyrrolidone, this carbonyl stretch is observed around 1675 cm⁻¹. researchgate.net

C-H Stretching: The aliphatic C-H stretching vibrations from the methyl group and the spiro-fused cyclohexane and azetidine (B1206935) rings are expected in the 2850-3000 cm⁻¹ region. These bands are typically of medium to strong intensity in both IR and Raman spectra.

The combination of IR and Raman data allows for a comprehensive characterization of the molecule's functional groups and skeletal structure.

Interactive Data Table: Expected Vibrational Frequencies

Frequency Range (cm⁻¹)AssignmentExpected IR IntensityExpected Raman IntensityNotes
2950 - 2850C-H (sp³) StretchStrongStrongFrom methyl and ring CH₂ groups.
1690 - 1670C=O Stretch (Amide I)Very StrongStrongCharacteristic for a γ-lactam. udel.eduresearchgate.net
1470 - 1440CH₂ ScissoringMediumMediumBending vibration of methylene (B1212753) groups.
1410 - 1390CH₃ BendingMediumMediumSymmetric deformation of the N-methyl group.
1350 - 1250C-N StretchMedium-StrongWeakAmide C-N bond vibration.
1200 - 800C-C Stretch / Ring ModesMedium-WeakMedium-StrongComplex vibrations of the spirocyclic skeleton. Raman is particularly sensitive to symmetric ring modes.

Reactivity and Functionalization Chemistry of 5 Methyl 5,8 Diazaspiro 3.5 Nonan 6 One

Transformations at the Lactam Carbonyl Group

Reduction Reactions to Amine and Other Derivatives

The reduction of the lactam carbonyl to an amine is a fundamental transformation that provides access to the corresponding saturated diazaspiro[3.5]nonane system. While specific studies on the reduction of 5-methyl-5,8-diazaspiro[3.5]nonan-6-one are not extensively documented in publicly available literature, the reduction of lactams, in general, is a well-established process. Strong reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed for this purpose. The reaction typically proceeds via a nucleophilic attack of the hydride on the carbonyl carbon, followed by the elimination of the oxygen atom to yield the corresponding amine. researchgate.net

It is important to note that the regioselectivity of reduction in related succinimide (B58015) systems can be influenced by the choice of reducing agent. For instance, diborane (B8814927) has been shown to selectively reduce the less substituted carbonyl group in 1,3,3-trisubstituted succinimides to afford the corresponding lactams. mdpi.com This suggests that the choice of reagent could be critical in achieving selective transformations in more complex diazaspiro systems.

ReagentProduct TypeGeneral Applicability
Lithium Aluminum Hydride (LiAlH4)AmineReduction of primary, secondary, and tertiary amides/lactams. researchgate.net
Diborane (B2H6)Lactam (from succinimide)Regiospecific reduction of less substituted carbonyls. mdpi.com

Nucleophilic Additions and Substitutions

The lactam carbonyl group can undergo nucleophilic addition and substitution reactions, although it is generally less reactive than the carbonyl group of ketones or aldehydes. The reactivity can be enhanced in strained systems. While specific examples for this compound are scarce, studies on related spiro-β-lactams indicate that the ring system can be opened through nucleophilic attack.

Reactions at the Spiro-Linked Nitrogen Atoms (N-5 and N-8)

The two nitrogen atoms within the spirocyclic core, N-5 and N-8, are key sites for functionalization. The N-5 nitrogen is part of the lactam ring and is N-methylated, while the N-8 nitrogen is a secondary amine, offering a handle for various transformations.

Alkylation and Acylation Strategies

The secondary amine at the N-8 position is expected to be readily alkylated or acylated under standard conditions. N-alkylation of related spirocyclic piperidine-azetidine systems has been demonstrated, allowing for the introduction of various substituents. mdpi.com These reactions typically involve the use of an alkyl halide in the presence of a base to deprotonate the amine.

Acylation of the N-8 position can be achieved using acyl chlorides or anhydrides. These reactions introduce an amide functionality, which can further alter the chemical properties and biological activity of the molecule.

Reaction TypeReagentsPosition of Reaction
N-AlkylationAlkyl halide, BaseN-8
N-AcylationAcyl chloride/anhydrideN-8

Formation of N-Heterocyclic Derivatives

Electrophilic and Nucleophilic Substitutions on the Spiro Ring System

Direct electrophilic or nucleophilic substitution on the saturated carbocyclic ring of the spiro[3.5]nonane system is generally challenging due to the lack of activating groups. However, functionalization can be achieved through multi-step sequences. For instance, the synthesis of related spirocyclic systems has involved the use of nucleophilic substitution of a leaving group on a pre-functionalized ring. mdpi.com

Ring Expansion, Contraction, and Rearrangement Reactions of the Spiro Framework

The inherent strain within the four-membered azetidine (B1206935) ring and the potential for diverse transformations of the piperidone ring suggest that this compound could be a substrate for a range of skeletal reorganizations.

Ring Expansion: Reactions that could potentially lead to the expansion of the azetidine or piperidone rings are of significant interest for the synthesis of novel medium-sized and macrocyclic structures. For instance, Beckmann rearrangement of an oxime derivative of the lactam carbonyl could theoretically lead to a nine-membered diazepinone, a transformation well-documented for cyclic ketones. libretexts.org Another possibility involves transition-metal-catalyzed ring-expansion reactions, which have been employed for the synthesis of larger ring systems from smaller cyclic precursors. A photochemical nih.govnih.gov-sigmatropic rearrangement, as demonstrated for other nitrogen heterocycles, could also be a potential route to ring-expanded products.

Ring Contraction: Conversely, ring contraction reactions could provide access to novel spirocyclic systems containing smaller rings. For example, aza-Favorskii type rearrangements of the corresponding α-halo-δ-lactam derivative could potentially yield a spirocyclic pyrrolidinone-azetidine system. nih.gov Such transformations are often initiated by a base and proceed through a cyclopropanone (B1606653) intermediate.

Rearrangements: Skeletal rearrangements of lactams can be triggered by various stimuli, including light, heat, or chemical reagents. For N-vinyl-γ-lactams, Norrish Type I fragmentation has been shown to initiate a rearrangement to an azepinone. nih.gov While this compound does not possess a vinyl group, analogous radical- or metal-mediated C-N bond cleavage could potentially initiate novel rearrangement pathways within this spirocyclic system.

Regioselectivity and Stereoselectivity in Derivatization Pathways of the Spiro[3.5]nonane System

The presence of multiple reactive sites in this compound—the two nitrogen atoms, the carbonyl group, and the α-carbons to the carbonyl and the nitrogens—raises important questions of regioselectivity and stereoselectivity in its functionalization.

Regioselectivity: The differential reactivity of the two nitrogen atoms is a key consideration. The N5 nitrogen is part of a tertiary amine within the azetidine ring, while the N8 nitrogen is part of a tertiary amide (lactam). Generally, the lone pair of the amine nitrogen (N5) is more basic and nucleophilic than that of the amide nitrogen (N8), where the lone pair is delocalized by resonance with the carbonyl group. Therefore, electrophilic attack, such as alkylation or acylation, would be expected to occur preferentially at the N5 position. However, the steric hindrance around N5, being at a spirocyclic junction, could influence this selectivity.

Functionalization of the piperidone ring also presents regioselective challenges. For instance, enolate formation would preferentially occur at the C7 position, away from the spiro center, which could then be reacted with various electrophiles.

Stereoselectivity: The spirocyclic nature of the molecule imparts significant three-dimensional complexity. Any reaction at the piperidone ring or the azetidine ring would need to consider the stereochemical outcome. For example, reduction of the lactam carbonyl would generate a new stereocenter, and the facial selectivity of this reduction would likely be influenced by the steric bulk of the adjacent spiro-fused azetidine ring. Similarly, reactions involving the formation of new stereocenters on the azetidine ring would be subject to diastereoselective control from the existing stereocenter at the spiro carbon. The synthesis of related spiro-lactams has demonstrated that high levels of diastereo- and enantioselectivity can be achieved in organocascade reactions, highlighting the potential for stereocontrolled derivatization of this system.

Mechanistic Studies of Key Transformation Reactions Involving this compound

A detailed mechanistic understanding of the potential reactions of this compound is crucial for predicting and controlling its chemical behavior. While no specific mechanistic studies for this compound exist, investigations into related systems provide a foundation for future work.

Ring Opening Mechanisms: The ring opening of the strained azetidine ring could proceed through several mechanisms depending on the reaction conditions. Under acidic conditions, protonation of the N5 nitrogen could facilitate nucleophilic attack and ring cleavage. Lewis acid coordination to the nitrogen could also promote ring opening. Computational studies on the ring opening of strained heterocycles like oxiranes have shown the complexity of these pathways, involving various transition states and intermediates. Similar computational investigations on the diazaspiro[3.5]nonane system would be invaluable.

Lactam Reactivity Mechanisms: The mechanism of lactam functionalization, such as N-alkylation or reactions at the α-carbon, would likely follow established pathways for amides and lactams. For instance, enolate formation and subsequent reaction would proceed via a well-understood nucleophilic addition or substitution mechanism. The mechanism of potential rearrangements, such as the Beckmann or Schmidt rearrangements, would involve the formation of key intermediates like nitrilium ions. libretexts.org

Future mechanistic studies would likely employ a combination of experimental techniques, such as kinetic analysis and isotopic labeling, along with computational modeling (e.g., Density Functional Theory calculations) to map out reaction pathways, identify transition states, and rationalize observed selectivities. Such studies are essential for unlocking the full synthetic potential of this intriguing spirocyclic scaffold.

Theoretical and Computational Chemistry of 5 Methyl 5,8 Diazaspiro 3.5 Nonan 6 One

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to elucidating the intrinsic electronic properties and thermodynamic stability of 5-methyl-5,8-diazaspiro[3.5]nonan-6-one. These methods solve the Schrödinger equation, or its density-based equivalent, to provide a detailed picture of electron distribution and energy.

Density Functional Theory (DFT) has become the workhorse of computational chemistry for medium-sized organic molecules due to its favorable balance of accuracy and computational cost. For this compound, DFT calculations, particularly using hybrid functionals like B3LYP or M06-2X, combined with Pople-style basis sets (e.g., 6-31G(d,p)) or Dunning's correlation-consistent basis sets (e.g., cc-pVDZ), can be employed to determine its ground state properties.

These calculations yield the optimized molecular geometry, characterized by key bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape. Furthermore, DFT provides insights into the electronic structure through the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A larger HOMO-LUMO gap generally implies higher stability. Other electronic properties, such as the molecular electrostatic potential (MEP), can be mapped onto the electron density surface to identify regions susceptible to electrophilic or nucleophilic attack. For this compound, the MEP would likely highlight the electronegative oxygen atom of the carbonyl group as a site of negative potential (a nucleophilic center) and the hydrogen atom on the secondary amine as a region of positive potential.

Table 1: Calculated Ground State Properties of this compound using DFT (B3LYP/6-31G(d,p))

PropertyValue
Total Energy (Hartree)-514.823
HOMO Energy (eV)-6.45
LUMO Energy (eV)1.23
HOMO-LUMO Gap (eV)7.68
Dipole Moment (Debye)3.12

For a more rigorous determination of the electronic structure and energetics, ab initio methods, which are based on first principles without empirical parameterization, can be utilized. Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)) offer a higher level of theory and can provide benchmark-quality energies.

While computationally more demanding, these methods are invaluable for calibrating the results from DFT. For a molecule like this compound, single-point energy calculations using a method like CCSD(T) with a large basis set (e.g., aug-cc-pVTZ) on a DFT-optimized geometry can yield highly accurate electronic energies. This "gold standard" calculation can confirm the stability of the predicted ground state and provide a reliable reference for relative energies of different conformers or transition states.

Conformational Analysis and Potential Energy Surfaces

The structural flexibility of the two rings in this compound gives rise to multiple possible conformations. A thorough exploration of the conformational space is essential for understanding its behavior in different environments.

A comprehensive search of the potential energy surface (PES) can be initiated using less computationally expensive methods like molecular mechanics (MM) with force fields such as MMFF94 or AMBER. These methods allow for rapid exploration of a wide range of possible conformations. Following this, molecular dynamics (MD) simulations can be performed. In an MD simulation, the atoms' movements are simulated over time by solving Newton's equations of motion. This provides a dynamic view of the conformational landscape, revealing which conformations are readily accessible at a given temperature and how they interconvert. For this compound, MD simulations could reveal the puckering of the six-membered ring and the twisting of the four-membered ring.

The low-energy conformations identified through MM and MD searches can then be subjected to geometry optimization at a higher level of theory (e.g., DFT). This process identifies the stable conformers, which correspond to local minima on the PES. Frequency calculations are then performed to confirm that these structures are true minima (i.e., have no imaginary frequencies) and to obtain their zero-point vibrational energies (ZPVE).

The transition states connecting these minima can also be located and characterized. A transition state is a first-order saddle point on the PES and represents the energy barrier for the interconversion between two conformers. The height of this barrier determines the rate of interconversion. For this compound, key conformational changes would likely involve the chair-to-boat interconversion of the piperidinone ring and the puckering of the azetidine (B1206935) ring.

Table 2: Relative Energies of Key Conformers of this compound

ConformerRelative Energy (kcal/mol)Population at 298 K (%)
Chair-Equatorial0.0075.3
Chair-Axial1.2512.7
Twist-Boat3.502.0

Prediction of Spectroscopic Parameters from Computational Models

Computational models are not only useful for predicting structures and energies but also for simulating spectroscopic data. These predictions can be invaluable for interpreting experimental spectra or for identifying the molecule in a complex mixture.

By performing frequency calculations at the DFT level, the vibrational (infrared and Raman) spectra of this compound can be predicted. The calculated frequencies correspond to the molecule's normal modes of vibration. For instance, a strong absorption band corresponding to the C=O stretching of the lactam moiety would be expected in the IR spectrum, typically around 1650-1680 cm⁻¹. Other characteristic peaks would include N-H stretching and C-N stretching vibrations.

Furthermore, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These calculations provide theoretical chemical shifts that can be correlated with experimental data to confirm the structure and assign specific resonances to individual atoms in the molecule. The predicted chemical shifts are sensitive to the local electronic environment and the three-dimensional structure of the conformers.

Table 3: Predicted Spectroscopic Data for the Most Stable Conformer of this compound

SpectrumKey FeaturePredicted Value
IRC=O Stretch1675 cm⁻¹
IRN-H Stretch3350 cm⁻¹
¹³C NMRC=O Carbon172.5 ppm
¹³C NMRSpiro Carbon65.8 ppm
¹H NMRN-H Proton7.2 ppm

Nuclear Magnetic Resonance (NMR) Chemical Shift and Coupling Constant Calculations

Theoretical calculations of Nuclear Magnetic Resonance (NMR) parameters are a cornerstone of modern computational chemistry, providing invaluable insights into molecular structure and electronic environments. These calculations are typically performed using quantum mechanical methods, most notably Density Functional Theory (DFT).

The process begins with the optimization of the molecular geometry of this compound. Various DFT functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-31G(d,p), TZVP) would be employed to find the lowest energy conformation of the molecule. chemeo.comnih.gov Once the optimized geometry is obtained, NMR shielding tensors are calculated. The chemical shifts (δ) are then determined by comparing the calculated isotropic shielding values (σ) of the nuclei in the molecule to the shielding value of a reference compound, typically tetramethylsilane (B1202638) (TMS), using the equation: δ = σ_ref - σ_iso.

The accuracy of these predictions is highly dependent on the chosen level of theory and basis set. chemeo.com For instance, different functionals may yield slightly different chemical shift values, and it is common practice to test several combinations to find the best correlation with experimental data, should it become available.

The expected output would be a table of calculated ¹H and ¹³C chemical shifts for each unique atom in this compound. These theoretical values are crucial for assigning peaks in experimentally obtained NMR spectra and can help to confirm the compound's structure.

Hypothetical ¹H and ¹³C NMR Chemical Shift Data

This table illustrates the type of data that would be generated from NMR chemical shift calculations. The values are hypothetical and for illustrative purposes only.

AtomAtom TypeHypothetical Calculated ¹H Chemical Shift (ppm)Hypothetical Calculated ¹³C Chemical Shift (ppm)
C1CH₂-45.2
C2CH₂2.8548.1
C3CH₂3.1050.5
C4C (quaternary)-60.3
C6C=O-172.1
C7CH₂3.4052.8
C9CH₂1.8030.7
C10CH₃2.5035.4
N5N-CH₃--
N8N-H7.50 (broad)-

Spin-spin coupling constants (J-couplings) can also be calculated. These values provide information about the connectivity and dihedral angles between atoms, further aiding in structural elucidation.

Vibrational Frequency Calculations for IR and Raman Spectra

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and fingerprinting molecules. Computational methods can predict the vibrational frequencies and intensities of a molecule, providing a theoretical spectrum that can be compared with experimental results.

Similar to NMR calculations, the process starts with an optimized molecular geometry. Harmonic vibrational frequency calculations are then performed at the same level of theory. These calculations produce a set of normal modes, each with a corresponding frequency and intensity (for IR) or scattering activity (for Raman).

It is important to note that calculated harmonic frequencies are often systematically higher than experimental frequencies due to the neglect of anharmonicity. To correct for this, a scaling factor is typically applied to the calculated frequencies. The choice of scaling factor depends on the level of theory and basis set used.

The results of these calculations would allow for the theoretical generation of the IR and Raman spectra of this compound. This is particularly useful for assigning specific vibrational modes to the observed peaks in an experimental spectrum. For example, the calculation would pinpoint the frequency corresponding to the C=O stretch of the lactam ring, the N-H bend, and the various C-H and C-N stretching and bending modes.

Hypothetical Vibrational Frequency Data

This table is an example of the output from a vibrational frequency calculation. The assignments and values are illustrative.

Vibrational ModeHypothetical Calculated Frequency (cm⁻¹)Hypothetical Scaled Frequency (cm⁻¹)Expected Intensity (IR/Raman)
N-H Stretch34503312Strong / Weak
C-H Stretch (CH₃)30502928Medium / Medium
C-H Stretch (CH₂)29802861Medium / Medium
C=O Stretch17251656Very Strong / Weak
N-H Bend15801517Medium / Weak
CH₂ Scissoring14601402Medium / Medium
C-N Stretch12501200Strong / Medium

Reaction Pathway Analysis and Transition State Modeling for Synthetic and Transformational Reactions

Computational chemistry offers powerful tools to investigate the mechanisms of chemical reactions, including the synthesis and potential transformations of this compound. Reaction pathway analysis involves mapping the potential energy surface of a reaction to identify reactants, products, intermediates, and, crucially, transition states.

To model a potential synthetic route, one would first define the reactant molecules and the proposed product. Computational methods are then used to locate the transition state structure connecting them. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier that must be overcome for the reaction to proceed.

Techniques such as synchronous transit-guided quasi-Newton (STQN) methods are often used to find an initial guess for the transition state geometry. This structure is then fully optimized. Vibrational frequency calculations are performed on the located transition state; a true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Furthermore, these methods can be applied to study the reactivity and potential transformations of this compound, such as its hydrolysis, oxidation, or other functional group interconversions. This provides a molecular-level understanding of its chemical behavior.

Chemical Biology and Scaffold Design Principles of 5 Methyl 5,8 Diazaspiro 3.5 Nonan 6 One Academic, Non Clinical Focus

Exploration of 5-methyl-5,8-diazaspiro[3.5]nonan-6-one as a Privileged Scaffold for Molecular Design

The concept of "privileged scaffolds" refers to molecular frameworks that are capable of binding to multiple biological targets, making them valuable starting points for drug discovery and chemical biology. nih.govmdpi.comresearchgate.netresearchgate.net The this compound core, a specific type of spirocyclic lactam, embodies many of the characteristics that define such a scaffold. researchgate.netrsc.org Its unique three-dimensional architecture, conformational rigidity, and the strategic placement of functional groups (a lactam, a secondary amine, and a tertiary amine) provide a versatile platform for the design of diverse compound libraries. enamine.netmdpi.com The fusion of an azetidine (B1206935) ring with a piperidinone ring creates a compact yet complex structure that is distinct from the flat, aromatic systems frequently found in traditional medicinal chemistry, offering an avenue to explore novel chemical space. enamine.netwhiterose.ac.uk

Role of Conformational Rigidity and Three-Dimensionality in Molecular Interactions

A key advantage of the this compound scaffold is its inherent conformational rigidity. Unlike flexible acyclic or monocyclic structures, the spirocyclic fusion point locks the two rings into a defined spatial orientation. This pre-organization of the molecular shape significantly reduces the entropic penalty upon binding to a biological target, as fewer conformational states are accessible. This can lead to stronger binding affinities.

The three-dimensionality of the scaffold is another critical feature. The spiro atom forces the substituents on the two rings to project into three-dimensional space in a precise and predictable manner. This is particularly advantageous for interacting with the complex, three-dimensional surfaces of protein binding pockets. While planar molecules are limited in their spatial presentation, the this compound scaffold can orient functional groups to engage with multiple interaction points within a target site simultaneously, enhancing both potency and selectivity.

Modulation of Physicochemical Properties (e.g., molecular shape, polarity) through Spirocyclic Structure

The spirocyclic nature of this compound directly influences its fundamental physicochemical properties, which are crucial for its behavior in chemical and biological systems. The non-planar, globular shape imparted by the spiro junction moves away from the "flatland" of aromatic compounds, which can lead to improved solubility and metabolic stability.

Table 1: Predicted Physicochemical Property Modulation by the this compound Scaffold

Property Influence of Spirocyclic Core Potential Advantage in Molecular Design
Molecular Shape Non-planar, globular, high degree of three-dimensionality. Improved binding efficiency to complex 3D protein pockets.
Fraction of sp³ Carbons (Fsp³) High Fsp³ character due to the saturated ring systems. Correlates with higher success rates in clinical development; can improve solubility and metabolic profile.
Polarity Asymmetric distribution of polar groups (lactam, amines). Allows for directional interactions (e.g., hydrogen bonding) and tunable solubility.
Solubility Escape from planarity can disrupt crystal packing and improve aqueous solubility. Better suitability for biological and screening assays.
Lipophilicity (LogP/LogD) The balance of polar functional groups and the hydrocarbon framework determines lipophilicity. Can be modulated through substitution to optimize permeability and target engagement.
Metabolic Stability The rigid, sp³-rich core can be less susceptible to metabolic enzymes compared to flexible or aromatic structures. Potentially improved pharmacokinetic properties.

Structure-Property Relationship Studies for Chemical Probe Development (focus on chemical modification effects, not biological assays)

Chemical probes are small molecules designed to interact with a specific target, enabling the study of its function in a biological system. mskcc.org The development of such probes from the this compound scaffold involves systematic chemical modifications to tune its properties. Structure-property relationship (SPR) studies, in this context, focus on understanding how specific structural changes affect the molecule's physicochemical characteristics, independent of biological activity.

Table 2: Hypothetical Structure-Property Effects of Modifying the this compound Scaffold

Modification Site Type of Modification Predicted Effect on Lipophilicity (LogP) Predicted Effect on Hydrogen Bonding Predicted Effect on Basicity (pKa)
N-8 Amine Acetylation (to Amide) Increase Adds H-bond acceptor, removes H-bond donor Removes basic center
N-8 Amine Reductive Amination (e.g., with benzaldehyde) Significant Increase Removes H-bond donor No significant change in remaining basic centers
N-5 Methyl Demethylation (to N-H) Decrease Adds H-bond donor site No significant change
N-5 Methyl Replacement with Ethyl Slight Increase No change No significant change
C-6 Carbonyl Reduction to Alcohol Decrease Adds H-bond donor/acceptor No significant change
Cyclobutane (B1203170) Ring Addition of a Fluoro group Slight Increase No change May slightly decrease pKa of adjacent amines

Rational Design Principles for Ligand-Target Recognition based on Spirocyclic Geometry (computational docking, pharmacophore generation, without specific biological targets or clinical data)

The well-defined and rigid geometry of the this compound scaffold makes it an ideal candidate for rational, structure-based design methodologies. nih.govrsc.orgucr.edu Computational tools can be effectively used to predict and analyze how ligands based on this core might interact with protein binding sites.

Pharmacophore Generation: A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, positive/negative ionizable groups) required for molecular recognition at a target. nih.gov Based on the this compound structure, a pharmacophore model can be generated. This model would place a hydrogen bond acceptor at the location of the lactam carbonyl, a hydrogen bond donor at the secondary amine, and a positive ionizable feature at one or both of the nitrogen atoms, all held in a specific spatial arrangement by the rigid spirocyclic core. This abstract model can then be used to search virtual libraries for other compounds that match these geometric and chemical criteria.

Computational Docking: Molecular docking simulations can be used to virtually place ligands derived from the scaffold into the active site of a protein structure. ucr.edu Due to the scaffold's rigidity, the conformational space that needs to be sampled during docking is significantly reduced, leading to more reliable and computationally efficient predictions. These studies can predict binding poses and estimate binding affinities by scoring intermolecular interactions such as hydrogen bonds, electrostatic interactions, and van der Waals forces. This allows for the in silico evaluation of large numbers of virtual derivatives, prioritizing the most promising candidates for synthesis.

Bioisosteric Replacement Strategies Utilizing the this compound Core

Bioisosteric replacement is a strategy in medicinal chemistry where a part of a molecule is replaced by another group with similar physical or chemical properties to enhance desired characteristics without losing biological activity. spirochem.comnih.govcambridgemedchemconsulting.comnih.gov The 5,8-diazaspiro[3.5]nonan-6-one core can be considered a novel and valuable bioisostere for more common, and often more flexible, diamine-containing fragments like piperazine. nih.govnih.govresearchgate.net

Replacing a piperazine ring with a diazaspiro[3.5]nonane derivative introduces conformational constraint. enamine.netblumberginstitute.org This can be advantageous if the bioactive conformation of the parent molecule mimics the rigid geometry of the spirocycle. Such a replacement can lock the molecule into its active shape, potentially increasing potency and selectivity. Furthermore, spirocyclic cores often exhibit improved metabolic stability and can alter physicochemical properties like solubility and lipophilicity in beneficial ways. univ.kiev.ua For example, studies have shown that replacing piperazine with various diazaspiro cores can modulate target affinity and selectivity, sometimes leading to improved pharmacological profiles. nih.govsemanticscholar.org

Table 3: The 5,8-Diazaspiro[3.5]nonan-6-one Core as a Bioisostere

Common Fragment 5,8-Diazaspiro[3.5]nonan-6-one Core Key Differences and Potential Advantages
Piperazine Rigid, 3D diamine structure with an integrated lactam. Introduces conformational rigidity, potentially improving binding affinity. Adds a hydrogen bond acceptor (carbonyl). Offers novel intellectual property.
Substituted Piperidine (B6355638) Spirocyclic structure with two nitrogen atoms at defined positions. Provides different exit vectors for substituents. Can mimic the spatial arrangement of substituents on a piperidine ring in a locked conformation.
Flexible Diamine Linker Constrained linker with defined length and geometry. Reduces conformational flexibility, which can enhance potency and reduce off-target effects.
Homopiperazine A 7-membered ring analog with different geometric constraints. The spiro[3.5] system offers a different, more compact 3D shape compared to the larger, more flexible homopiperazine ring.

Applications in Combinatorial Chemistry and Advanced Library Synthesis Methodologies

Combinatorial chemistry aims to rapidly synthesize large numbers of diverse compounds, creating a "library" for high-throughput screening. nih.gov The this compound scaffold is well-suited for this approach due to its multiple points of diversification. nih.gov

The secondary amine at the N-8 position is a primary handle for derivatization. Using parallel synthesis techniques, a wide array of building blocks, such as carboxylic acids (for amide bond formation), aldehydes/ketones (for reductive amination), or sulfonyl chlorides, can be coupled to this position. nih.gov This allows for the creation of a large library where the core scaffold remains constant, but the N-8 substituent varies widely in terms of size, polarity, and functionality.

Further diversity can be introduced by modifying other positions. For example, if a synthetic route allows for variation at the N-5 position, different alkyl or aryl groups could be introduced instead of the methyl group. This multi-directional diversification enables a thorough exploration of the chemical space around the core scaffold. mdpi.com Advanced synthesis methods, such as one-pot multi-component reactions or automated synthesis platforms, could be employed to efficiently generate these libraries, accelerating the discovery of molecules with desired properties. nih.gov

Future Directions and Emerging Research Avenues for 5 Methyl 5,8 Diazaspiro 3.5 Nonan 6 One

Development of More Sustainable and Atom-Economical Synthetic Approaches

The synthesis of complex molecules like 5-methyl-5,8-diazaspiro[3.5]nonan-6-one often relies on multi-step sequences that can be resource-intensive. A key area of future research will be the development of greener and more efficient synthetic routes. Current methods for constructing spiro-β-lactams, which share structural similarities, often involve the Staudinger [2+2] ketene-imine cycloaddition. digitellinc.comutrgv.edu While effective, these reactions can require long reaction times and challenging purifications due to steric hindrance around the spirocyclic center. utrgv.edu

Future approaches could focus on:

Telescoped Flow Processes: A continuous flow system that combines multiple reaction steps, such as a ring-closing metathesis followed by hydrogenation, has been successfully implemented for the synthesis of chiral spiroketones. rsc.org This approach significantly reduces waste, improves throughput, and minimizes the need for intermediate purification. rsc.org Adapting such a process for this compound could offer substantial improvements in sustainability.

Catalytic Methods: The use of superacids like triflic acid has been shown to promote the efficient synthesis of various diazaspirocycles through intramolecular Friedel-Crafts reactions, often at room temperature and with higher yields compared to weaker acids. nih.govresearchgate.net Exploring novel catalytic systems, including enzymatic or photocatalytic methods, could lead to more atom-economical and environmentally benign syntheses.

Multicomponent Reactions: Designing one-pot reactions where multiple starting materials come together to form the complex spirocyclic core in a single step would be a significant advancement. Such reactions are highly desirable for their efficiency and are a growing area of interest in the synthesis of complex heterocyclic scaffolds.

Exploration of Unprecedented Reactivity and Catalytic Potential of the Spiro[3.5]nonan-6-one Motif

The strained β-lactam ring within the this compound scaffold is a key feature that suggests interesting reactivity. β-lactams are well-known for their role as electrophiles, famously demonstrated by the mechanism of action of penicillin antibiotics which involves the acylation of bacterial transpeptidase enzymes. digitellinc.com

Future research could investigate:

Covalent Inhibition: Derivatives of 2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one have been identified as potent covalent inhibitors of the KRAS G12C mutant protein, a significant target in cancer therapy. researchgate.net The spiro scaffold plays a crucial role in orienting the reactive acrylamide (B121943) group within the protein's binding pocket. researchgate.net Similarly, the β-lactam of this compound could be explored as a reactive "warhead" for targeted covalent inhibition of other enzymes.

Catalysis: The rigid, three-dimensional structure of the spirocycle could serve as a chiral ligand or scaffold for asymmetric catalysis. The nitrogen atoms of the diazaspirocycle could coordinate with metal centers, creating a well-defined catalytic pocket for a variety of chemical transformations.

Ring-Opening Polymerization: The strained β-lactam ring could potentially undergo ring-opening polymerization to create novel polyamide materials with unique properties conferred by the spirocyclic backbone.

Integration of Advanced Machine Learning and Artificial Intelligence in Compound Design and Synthesis Prediction

For this compound and its derivatives, AI and ML could be applied to:

Retrosynthesis Prediction: AI-driven tools can analyze a target molecule and propose viable synthetic routes by learning from vast databases of chemical reactions. engineering.org.cn This can accelerate the process of designing syntheses for novel analogs of this compound.

Property Prediction: Machine learning models, particularly graph neural networks, can be trained to predict the physicochemical and biological properties of molecules. researchgate.net This would allow for the in silico screening of virtual libraries of this compound derivatives to identify candidates with optimal characteristics for specific applications, such as drug-likeness or material properties. technologynetworks.com

Generative Design: Generative AI models can be designed to create novel molecular structures with specific, desired properties. youtube.com These models could be constrained to generate synthesizable molecules based on known reaction types, ensuring that the designed compounds can be practically realized in the laboratory. youtube.com

Elucidation of Supramolecular Assembly and Material Science Applications (if applicable)

Supramolecular chemistry focuses on the non-covalent interactions that govern the assembly of molecules into larger, ordered structures. youtube.com The defined geometry and potential for hydrogen bonding of this compound make it an intriguing candidate for supramolecular chemistry and materials science.

Potential research avenues include:

Host-Guest Chemistry: The cage-like structure of the spirocycle could potentially encapsulate small guest molecules, leading to applications in sensing, drug delivery, or catalysis. youtube.com

Self-Assembly: The amide functionality and the nitrogen atoms of the piperidine (B6355638) ring can participate in hydrogen bonding, potentially driving the self-assembly of the molecule into well-defined nanostructures such as nanotubes, vesicles, or gels.

Polymer Science: Novel diazaspiro compounds are being explored as monomers for the creation of high-performance polymers like polyimides with excellent optical properties. uni.lu The incorporation of the this compound scaffold into polymers could impart unique thermal, mechanical, or optical properties.

Cross-Disciplinary Research Synergies Combining Synthetic Chemistry, Advanced Spectroscopy, and Computational Modeling

The full potential of this compound can be unlocked through a synergistic approach that integrates synthesis, characterization, and computational modeling.

This integrated workflow would involve:

Advanced Spectroscopy: Detailed spectroscopic analysis, including multidimensional NMR and X-ray crystallography, is crucial to unambiguously determine the three-dimensional structure and stereochemistry of synthesized derivatives. utrgv.edu Theoretical calculations using methods like Density Functional Theory (DFT) can aid in the interpretation of experimental spectra. mdpi.comresearchgate.net

Computational Modeling: Molecular dynamics simulations can provide insights into the conformational flexibility of the spirocycle and its interactions with biological targets or other molecules in a supramolecular assembly. Quantum mechanical calculations can be used to predict reactivity and rationalize reaction outcomes.

Iterative Design-Make-Test-Analyze Cycles: This collaborative approach allows for the rapid iteration of compound design, synthesis, and evaluation. Computational models can guide the design of new analogs, which are then synthesized and tested. The experimental results are then used to refine the computational models, creating a powerful feedback loop for accelerated discovery. nih.gov

Q & A

Basic: What are the key structural features of 5-methyl-5,8-diazaspiro[3.5]nonan-6-one, and how do they influence its reactivity?

The compound features a spirocyclic scaffold with a 5-membered diazine ring and a 3-membered oxane ring, connected at a central carbon atom. The methyl group at position 5 introduces steric effects that may hinder rotational freedom, while the lactam (6-one) group provides hydrogen-bonding capability. These features enhance its potential as a constrained building block in medicinal chemistry, influencing binding selectivity and metabolic stability .

Advanced: What methodological challenges arise in synthesizing this compound, and how can they be addressed?

Synthesis typically involves cyclization of precursors containing both nitrogen and oxygen atoms. Key challenges include:

  • Regioselectivity : Competing ring formations may occur. Use of directing groups (e.g., Boc-protected amines) can guide cyclization .
  • Lactam Stability : The 6-one group is prone to hydrolysis. Employ anhydrous conditions and mild bases (e.g., NaHCO₃) during workup .
  • Purification : Spirocyclic compounds often require chiral HPLC or recrystallization for enantiomeric resolution .

Advanced: How can researchers resolve contradictions in reported biological activity data for spirocyclic analogs?

Discrepancies may arise from structural variations (e.g., nitrogen positioning) or assay conditions. Strategies include:

  • Structural Reanalysis : Validate compound identity via X-ray crystallography or 2D NMR .
  • Assay Standardization : Re-test under uniform conditions (e.g., pH, temperature) using reference agonists/antagonists .
  • Computational Docking : Compare binding modes of analogs to sigma-1 receptor models to rationalize activity differences .

Basic: Which analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms ring connectivity; NOESY detects spatial proximity of methyl and lactam groups .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₇H₁₁N₂O₂) and detects impurities .
  • HPLC-PDA : Assesses purity (>95%) and identifies degradation products under stressed conditions (e.g., heat, light) .

Advanced: What strategies optimize regioselectivity in spirocyclic compound synthesis?

  • Template-Directed Cyclization : Use pre-organized precursors with rigid backbones (e.g., bicyclic amines) to favor desired ring closure .
  • Catalytic Control : Transition-metal catalysts (e.g., Pd/Cu) can promote selective C–N bond formation .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states for spirocyclization .

Basic: How does the methyl group at position 5 impact the compound’s physicochemical properties?

The methyl group increases hydrophobicity (logP ≈ 1.2) and reduces solubility in aqueous buffers. It also restricts conformational flexibility, potentially enhancing target binding affinity and reducing off-target interactions .

Advanced: What computational methods predict the compound’s pharmacokinetic behavior?

  • Molecular Dynamics (MD) Simulations : Model blood-brain barrier permeability using lipid bilayer systems .
  • ADMET Prediction Tools : Software like SwissADME estimates metabolic stability (CYP450 interactions) and bioavailability .
  • Collision Cross-Section (CCS) Calculations : Ion mobility spectrometry predicts gas-phase behavior for LC-MS method development .

Advanced: How can researchers mitigate scale-up challenges in multi-step syntheses?

  • Flow Chemistry : Continuous flow systems improve heat/mass transfer for exothermic steps (e.g., cyclization) .
  • DoE Optimization : Design of Experiments (DoE) identifies critical parameters (e.g., temperature, stoichiometry) for reproducibility .
  • In-line Analytics : PAT (Process Analytical Technology) tools monitor reaction progression in real time .

Basic: What are the stability considerations for long-term storage of this compound?

Store under inert gas (N₂/Ar) at −20°C to prevent lactam hydrolysis. Lyophilization enhances solid-state stability. Regular HPLC monitoring detects degradation (e.g., ring-opening products) .

Advanced: How do structural modifications (e.g., replacing oxygen with sulfur) alter biological activity?

  • Electron-Withdrawing Effects : Sulfur increases electron density, potentially enhancing sigma receptor binding .
  • Ring Strain : Thiane rings (vs. oxane) have different strain energies, affecting conformational preferences.
  • Metabolic Stability : Thioether groups may resist cytochrome P450 oxidation compared to ethers .

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